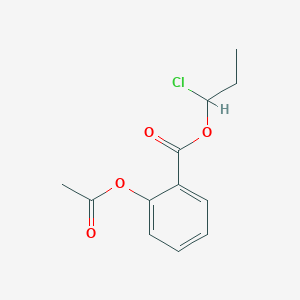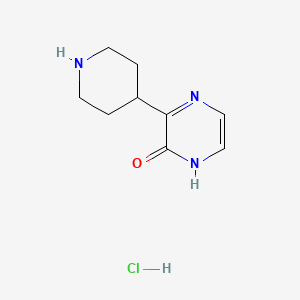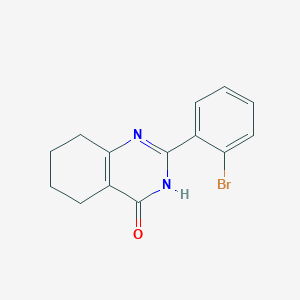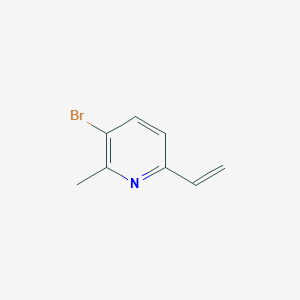![molecular formula C11H10N2O3 B13890844 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features both a benzoxazole and an azetidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminophenol and azetidine-3-carboxylic acid.
Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with a suitable reagent, such as carbon disulfide, in the presence of a base like potassium hydroxide to form the benzoxazole ring.
Coupling with Azetidine-3-carboxylic Acid: The benzoxazole derivative is then coupled with azetidine-3-carboxylic acid using a coupling agent like triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzoxazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced derivatives of the benzoxazole ring.
Substitution: Substituted benzoxazole or azetidine derivatives.
Aplicaciones Científicas De Investigación
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline share structural similarities and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, also show comparable chemical reactivity.
Uniqueness: 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is unique due to the combination of the benzoxazole and azetidine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15) |
Clave InChI |
SIMHFEHCCNJXEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC3=CC=CC=C3O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


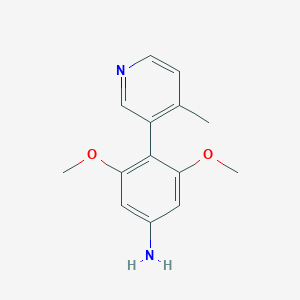

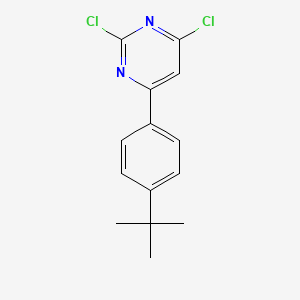
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
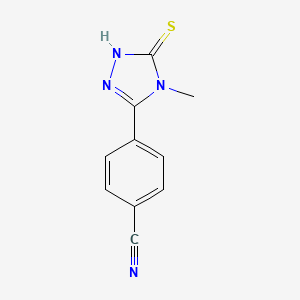
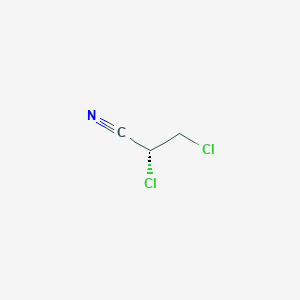
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)

